molecular formula C22H24FN3O2 B12427634 Benperidol-d4

Benperidol-d4

Cat. No.: B12427634
M. Wt: 385.5 g/mol
InChI Key: FEBOTPHFXYHVPL-ULDPCNCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benperidol-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Benperidol molecule . The general synthetic route involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-Fluorobutyrophenone . The reaction is typically carried out in an organic solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Benperidol-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoic acid derivatives, while reduction can yield alcohol derivatives .

Mechanism of Action

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

385.5 g/mol

IUPAC Name

3-[1-[4-oxo-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i7D,8D,9D,10D

InChI Key

FEBOTPHFXYHVPL-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])F)[2H]

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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